N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide
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Overview
Description
N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Carboximidamide Group: The carboximidamide group can be formed through the reaction of an amine with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a more reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce more reduced derivatives.
Scientific Research Applications
N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide can be compared with other similar compounds, such as:
- N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboxamide
- N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboxylate
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide lies in its specific functional groups and the resulting chemical behavior.
Properties
IUPAC Name |
N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUKGSMKHUITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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